N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide
Description
N-(3-Methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-methoxybenzyl group attached to the carboxamide nitrogen at position 3.
- A 6-methyl substituent on the thieno[2,3-d]pyrimidine scaffold.
This compound belongs to a broader class of thieno[2,3-d]pyrimidine-5-carboxamides, which are widely studied for their pharmacological properties, including kinase inhibition (e.g., RET, Trk) and antimicrobial activity . Its synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and amidation, validated via HPLC, NMR, and HRMS .
Properties
Molecular Formula |
C21H12BrFN4O3S |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12BrFN4O3S/c22-13-3-1-12(2-4-13)19-24-17(30-25-19)11-26-16-9-10-31-18(16)20(28)27(21(26)29)15-7-5-14(23)6-8-15/h1-10H,11H2 |
InChI Key |
JCIUFETZVLCSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The thieno[3,2-d]pyrimidine core is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Key Observations:
Substituent Position 4: The piperidin-1-yl group in the target compound contrasts with morpholinomethyl (compound 46) or octylamino (compound 47). Piperidine’s basicity may enhance kinase-binding interactions compared to morpholine’s polarity or octylamino’s lipophilicity . 4-Oxo derivatives (e.g., compound in ) exhibit reduced kinase affinity but improved TrmD inhibition due to hydrogen bonding with bacterial targets .
Substituent Position 5: The 3-methoxybenzyl group in the target compound differs from 4-morpholinomethylbenzyl (compound 46) or 4-(methoxymethyl)phenyl (vepafestinib). Methoxy groups generally improve metabolic stability, while morpholine or methoxymethyl groups enhance solubility or CNS penetration .
Biological Activity: TrmD Inhibitors: Compounds with 4-oxo and alkylamino groups (e.g., compound 47) show stronger TrmD inhibition (ΔG = -10.8 kcal/mol) compared to morpholine derivatives (ΔG = -8.2 kcal/mol) . Kinase Inhibitors: Vepafestinib’s alkyne moiety and methoxymethylphenyl group confer RET selectivity and blood-brain barrier penetration, which the target compound lacks .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | N-(4-Morpholinomethylbenzyl)-4-propoxythieno[2,3-d]pyrimidine-5-carboxamide (46) | Vepafestinib |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 481.56 g/mol | 576.67 g/mol |
| LogP | ~3.5 (predicted) | 2.8 | 4.1 |
| Solubility | Moderate (methoxy group) | High (morpholine enhances polarity) | Low (lipophilic alkyne) |
| CNS Penetration | Limited | Limited | High (alkyne moiety) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
